Ixosin-B

Antimicrobial Peptide Synergy Tick Innate Immunity Membrane Oxidation

Ixosin-B is a 32-amino acid linear antimicrobial peptide (AMP) with the sequence QLKVDLWGTRSGIQPEQHSSGKSDVRRWRSRY, originally isolated from the salivary glands of the hard tick Ixodes sinensis through gel filtration, ion exchange, and RP-HPLC. Unlike cysteine-rich tick defensins, Ixosin-B lacks cysteine residues and exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).

Molecular Formula
Molecular Weight
Cat. No. B1576316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIxosin-B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ixosin-B Peptide: Antimicrobial Scope and Bioactivity Baseline for Research Procurement


Ixosin-B is a 32-amino acid linear antimicrobial peptide (AMP) with the sequence QLKVDLWGTRSGIQPEQHSSGKSDVRRWRSRY, originally isolated from the salivary glands of the hard tick Ixodes sinensis through gel filtration, ion exchange, and RP-HPLC [1]. Unlike cysteine-rich tick defensins, Ixosin-B lacks cysteine residues and exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans) [1]. It serves as the parent scaffold for a series of potent, minimized analogs (e.g., the 11-mer TSG-8-1 and MAP-04-04), and is a critical research tool for studying the first example of natural synergistic action between two distinct antimicrobial peptides, where it cooperates with the salivary peptide Ixosin to amplify bacterial membrane damage [2].

Why Generic Tick-Derived AMPs Cannot Substitute for Ixosin-B in Drug Delivery and Synergy Research


Substituting Ixosin-B with closely related alternatives—such as the sibling peptide Ixosin, its own minimized synthetic fragments like TSG-8-1, or other tick salivary antimicrobials—fundamentally alters experimental and functional outcomes. Native Ixosin-B exhibits a unique, sequence-dependent cooperative interaction with Ixosin, where Ixosin-B specifically localizes to oxidatively damaged membranes generated by Ixosin’s copper-dependent activity [1]. This natural synergy, quantitatively characterized as the first of its kind among natural AMPs, is entirely absent when using the standalone optimized analog TSG-8-1, which was designed solely for direct antimicrobial potency [2]. Furthermore, the full-length Ixosin-B sequence serves as a privileged scaffold for generating membrane-active peptide (MAP) vectors; its derivatives enable the penetration of bulky conjugated cargo (e.g., Bicycle molecules) across the Gram-negative outer membrane, a function not replicable with smaller fragments or structurally distinct tick defensins [3]. The following quantitative evidence demonstrates exactly where these performance gaps occur.

Ixosin-B Head-to-Head Performance: Quantitative Differentiation for Procurement Decisions


Natural Synergy Quantified: Ixosin-B Cooperates with Ixosin for Enhanced Bactericidal Action

Ixosin-B exhibits a documented, first-in-class natural synergistic interaction with the tick salivary peptide Ixosin, which is not observed with synthetic Ixosin-B fragments like TSG-8-1. In the cooperative mechanism, Ixosin generates copper-dependent oxidized phospholipids on the bacterial membrane, which then serve as specific target sites for Ixosin-B delocalization and membrane disruption [1]. While Ixosin alone demonstrates MIC values in the micromolar range against E. coli and S. aureus, its combination with Ixosin-B leads to a qualitative enhancement in bactericidal efficiency through the spatial and temporal coordination of oxidative damage and membrane lysis [2].

Antimicrobial Peptide Synergy Tick Innate Immunity Membrane Oxidation

Hemolytic Safety Profile: Ixosin-B Demonstrates Minimal Eukaryotic Toxicity Versus Melittin

A critical selection criterion for antimicrobial peptides is the separation between antimicrobial potency and mammalian cell toxicity. Ixosin-B shows negligible hemolysis on rabbit red blood cells at concentrations up to 200 µg/mL, as reported in its original characterization [1]. In stark contrast, the extensively studied bee venom peptide melittin—often used as a reference cytolytic AMP—causes 50% hemolysis of human erythrocytes at approximately 1–5 µg/mL under comparable assay conditions. This represents a >40-fold safety window for Ixosin-B relative to this typical benchmark for membrane-active peptide toxicity [2].

Hemolytic Activity Therapeutic Index AMP Safety

Intrinsic Potency: Full-Length Ixosin-B Maintains Competitive MICs Against S. aureus and C. albicans Relative to Optimized Fragment TSG-8-1

The full-length Ixosin-B peptide demonstrates intrinsic antimicrobial potency that remains competitive with its own optimized, truncated analog TSG-8-1, particularly against Gram-positive bacteria and yeast. Ixosin-B achieves an MIC of 2.5 µg/mL against S. aureus and 7.5 µg/mL against C. albicans [1]. Its synthetic 11-mer derivative, TSG-8-1 (WWSYVRRWRSR-amide), which was specifically developed through SAR-guided truncation to enhance antimicrobial activity, displays an MIC of 8 µM (approx. 13 µg/mL) against S. aureus and no data reported for C. albicans [2]. The full-length peptide thus retains superior or equivalent potency against these clinically relevant pathogens while offering additional functionalities (synergy and conjugation capacity). Against E. coli, Ixosin-B (MIC 15 µg/mL) and TSG-8-1 (MIC 16 µM, approx. 26 µg/mL) exhibit comparable sub-30 µg/mL activity.

Minimum Inhibitory Concentration (MIC) Antibacterial Potency Parent Peptide Benchmarking

Beyond Direct Activity: Ixosin-B as a Privileged Scaffold for Drug Delivery Vectors

Ixosin-B and its derivatives have demonstrated a unique application as a membrane-active peptide (MAP) vector for the intracellular delivery of bulky conjugated cargo, a utility not demonstrated for the standalone sibling peptide Ixosin. A 2024 study by Hadjicharalambous et al. showed that MAP variants derived from the Ixosin-B sequence could be systematically tuned for charge and hydrophobicity to penetrate the Gram-negative outer membrane, enabling the delivery of Bicycle molecules—constrained bicyclic peptides that bind high-affinity intracellular targets [1]. The study identified that optimized MAP-Bicycle conjugates achieved significant enhancement in antimicrobial potency due to improved outer membrane penetration, a function directly attributable to the Ixosin-B-derived MAP sequence [2].

Membrane Active Peptide (MAP) Bicycle Conjugate Delivery Drug Delivery Vector

Priority Procurement Scenarios for Ixosin-B Based on Quantified Performance Advantages


Reconstituting Natural Host-Defense Synergy in In Vitro Infection Models

Ixosin-B is the essential partner peptide for replicating the cooperative bactericidal mechanism first observed between Ixodes sinensis salivary peptides. As documented in mechanistic studies, only full-length Ixosin-B—not its minimized synthetic fragments—delocalizes to oxidatively damaged membrane phospholipids generated by Ixosin's copper-catalyzed activity, producing an amplified bactericidal effect [1]. Researchers studying host-pathogen interactions or tick innate immunity should procure Ixosin-B alongside Ixosin to faithfully reconstitute this natural synergy, which represents the first characterized synergistic interaction among naturally occurring antimicrobial peptides [1].

Broad-Spectrum Lead Development Requiring Intrinsic Antifungal Activity

When the research objective demands activity against fungal species such as Candida albicans in addition to Gram-positive and Gram-negative bacteria, the full-length Ixosin-B peptide is the appropriate procurement choice over minimized synthetic analogs. Database-curated MIC data confirm that Ixosin-B retains activity against C. albicans at 7.5 µg/mL, whereas the optimized 11-mer analog TSG-8-1 has no reported antifungal activity [2]. For antifungal drug discovery programs or studies on polymicrobial biofilm inhibition, Ixosin-B's broad-spectrum coverage provides a distinct experimental advantage.

Design of Safe Membrane-Active Peptide (MAP) Vectors for Antibody or Bicycle Conjugates

Groups engaged in the development of peptide-drug conjugates for Gram-negative bacterial infections benefit specifically from Ixosin-B-derived sequences. Published studies demonstrate that MAP variants originating from the Ixosin-B scaffold can be rationally tuned for charge and hydrophobicity to facilitate outer membrane penetration of bulky bicyclic peptide cargoes [3]. Ixosin-B offers a validated, privileged scaffold for vector design, a functional application not described for its natural analog Ixosin or for minimized fragments that lack the required structural features [3].

Low-Cytotoxicity AMP Benchmarking Against Highly Hemolytic Reference Peptides

For studies requiring a membrane-active antimicrobial peptide with a wide safety window, Ixosin-B is a superior benchmark relative to highly hemolytic peptides such as melittin. Experimental data show that Ixosin-B exhibits negligible hemolysis on mammalian erythrocytes at concentrations up to 200 µg/mL, compared to melittin's ~50% hemolysis at 1–5 µg/mL [4]. This makes Ixosin-B an ideal positive control or reference compound in cytotoxicity screening assays where selectivity against bacterial over mammalian membranes is a key parameter under investigation [4].

Quote Request

Request a Quote for Ixosin-B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.